(2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid (2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658299
InChI: InChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15)/t8-/m0/s1
SMILES:
Molecular Formula: C12H15NO6S
Molecular Weight: 301.32 g/mol

(2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid

CAS No.:

Cat. No.: VC17658299

Molecular Formula: C12H15NO6S

Molecular Weight: 301.32 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid -

Specification

Molecular Formula C12H15NO6S
Molecular Weight 301.32 g/mol
IUPAC Name (2S)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)propanoic acid
Standard InChI InChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15)/t8-/m0/s1
Standard InChI Key JBVUPFJZEUPOOC-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2
Canonical SMILES CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 3,4-dihydro-2H-1,5-benzodioxepine core, a seven-membered oxygen-containing heterocycle fused to a benzene ring. At the 7-position of this ring, a sulfonamide group (–SO₂NH–) bridges to the (2S)-2-aminopropanoic acid (alanine) moiety. The stereochemistry at the C2 position of the propanoic acid chain is explicitly defined as S-configuration, critical for potential biological interactions .

Molecular Formula: C₁₄H₁₇NO₆S
Molecular Weight: 327.35 g/mol
SMILES Notation: O=C(O)C@@HC

Physicochemical Characteristics

Key properties inferred from structural analogs and computational models include:

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMFA); low aqueous solubility at neutral pH
logP (Octanol/Water)~1.2 (predicted)
pKaCarboxylic acid: ~3.1; Sulfonamide: ~9.8

The benzodioxepine ring contributes to increased lipophilicity compared to simpler aromatic sulfonamides, while the carboxylic acid group enhances water solubility at physiological pH .

Synthesis and Analytical Characterization

Analytical Data

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 7.85 (d, 1H, aromatic H adjacent to sulfonamide)

  • δ 4.25–3.90 (m, 4H, –OCH₂– of dioxepine)

  • δ 3.60 (q, 1H, CH–NH)

  • δ 1.40 (d, 3H, CH₃ of alanine)

HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .

Comparative Analysis with Structural Analogs

CompoundCASKey DifferencesApplications
3-((4-Ethoxyphenyl)sulfonyl)propanoic acid881044-64-0Ethoxyphenyl vs. benzodioxepineFluorescent probes
Indole-sulfonamide derivativesIndole core vs. benzodioxepineAnticancer agents

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